Bienvenue dans la boutique en ligne BenchChem!

(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid

Physicochemical property Scaffold differentiation Procurement specification

The 1-oxo group enables rapid diversification for non-COX oncology targets, while the des-benzylidene scaffold serves as a validated COX-negative control and an HPLC impurity marker for sulindac API. Distinct LogP (2.27) and polar surface area ensure favorable ADME starting points. Avoids COX-1 toxicity associated with sulindac sulfide. Ideal for med chem, analytical QC, and process development.

Molecular Formula C12H9FO3
Molecular Weight 220.20 g/mol
CAS No. 52251-76-0
Cat. No. B12967347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid
CAS52251-76-0
Molecular FormulaC12H9FO3
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C12H9FO3/c1-6-9(5-11(14)15)10-4-7(13)2-3-8(10)12(6)16/h2-4H,5H2,1H3,(H,14,15)
InChIKeyXCGCLQITVSAOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS 52251-76-0) – Core Scaffold Definition


(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS 52251-76-0) is a fluorinated indene-3-acetic acid derivative characterized by a C12H9FO3 framework (MW 220.20 g/mol) featuring a 1-oxo group, a 5-fluoro substituent, and a 2-methyl substituent on the indene ring . It represents the des-benzylidene core scaffold of the nonsteroidal anti-inflammatory drug (NSAID) sulindac and its active metabolites, placing it within the substituted indenyl acetic acid class that has been extensively studied for anti-inflammatory activity via cyclooxygenase (COX) enzyme modulation [1]. Its 1-oxo functionality distinguishes it from the reduced 1H-indene-3-acetic acid analog (CAS 32004-66-3, MW 206.21 g/mol), conferring distinct electronic properties and reactivity relevant to both synthetic chemistry and biological target interactions [2].

Why Generic Indene Acetic Acid Substitution Fails: The Critical Role of the 1-Oxo Group in (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS 52251-76-0)


Indene-3-acetic acid derivatives cannot be treated as interchangeable commodity chemicals because subtle variations in oxidation state and substituent pattern profoundly alter their physicochemical properties, chemical reactivity, and biological target engagement. The 1-oxo group in (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid introduces a conjugated ketone that increases molecular weight by 14 Da and adds polar surface area (PSA: 54.37 Ų) relative to the reduced analog, resulting in a distinct LogP (2.27) that impacts solubility, permeability, and chromatographic behavior . Within the sulindac pharmacophore family, the presence or absence of the benzylidene substituent at position 1 dictates whether a compound functions as a COX-active drug, an inactive metabolite (sulindac sulfone, COX IC50 >300 µM), or a synthetic intermediate [1]. Generic procurement of any indene acetic acid without specifying the 1-oxo substitution state risks acquiring a compound with fundamentally divergent reactivity for downstream synthetic transformations and incompatible bioactivity profiles for pharmacological studies [2].

Quantitative Differentiation Evidence for (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS 52251-76-0)


Physicochemical Differentiation: 1-Oxo Functionalization Alters Molecular Weight, PSA, and LogP Versus the Reduced Indene Analog

The 1-oxo group in the target compound (CAS 52251-76-0) introduces a 14 Da mass increment and an additional hydrogen bond acceptor, resulting in a PSA of 54.37 Ų and calculated LogP of 2.27, compared to the reduced analog (5-fluoro-2-methyl-1H-indene-3-acetic acid, CAS 32004-66-3) which has a PSA of 37.30 Ų and higher predicted LogP typical of the more lipophilic non-oxo scaffold [1]. These differences directly impact chromatographic retention, aqueous solubility, and passive membrane permeability, making the two compounds non-substitutable in analytical method development or in vitro assay design.

Physicochemical property Scaffold differentiation Procurement specification

COX Enzyme Inhibition Profile: Class-Level Inference from the Sulindac Pharmacophore Reveals Critical Role of 1-Substitution

Within the 5-fluoro-2-methyl-indene-3-acetic acid chemotype, the nature of the 1-position substituent dictates COX inhibitory potency. The active sulfide metabolite (sulindac sulfide, 1-(4-methylthiobenzylidene)) inhibits COX-1 with IC50 of 1.8 µM and COX-2 with IC50 of 6.3 µM, while the sulfoxide prodrug (sulindac, 1-(4-methylsulfinylbenzylidene)) shows >300 µM against both isoforms, and the sulfone metabolite (exisulind, 1-(4-methylsulfonylbenzylidene)) is also >300 µM [1]. (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid, lacking any benzylidene substituent at position 1, is predicted to have negligible COX inhibitory activity based on the established SAR that requires the 1-benzylidene moiety for COX active site engagement [2]. This positions the compound as a valuable negative control or scaffold for designing COX-independent indene-based agents, distinct from COX-active analogs.

COX-1 inhibition COX-2 inhibition Sulindac scaffold Anti-inflammatory

Synthetic Intermediate Utility: The 1-Oxo Group Enables Divergent Derivatization for Library Synthesis

(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid serves as a versatile synthetic intermediate for generating diverse 1-substituted indene-3-acetic acid libraries. The 1-oxo group can undergo condensation with aryl aldehydes to form 1-benzylidene derivatives (the key pharmacophoric element in sulindac-class NSAIDs), reductive amination to yield 1-amino derivatives, or reduction to the 1-hydroxy scaffold, each pathway producing compounds with distinct biological profiles [1]. This contrasts with the reduced analog (CAS 32004-66-3) which requires separate oxidation or direct electrophilic substitution at the 1-position, a less efficient route to structural diversification. Patent literature confirms that 5-fluoro-2-methyl-1-oxo-indene-3-acetic acid derivatives are key intermediates in the synthesis of therapeutic indene compounds targeting fibrotic and proliferative diseases [2].

Synthetic intermediate Scaffold diversification Medicinal chemistry

Analytical Differentiation: Distinct Chromatographic Retention Enables Accurate Impurity Profiling in Sulindac Quality Control

The European Pharmacopoeia defines specific HPLC methods for quantifying sulindac and its related impurities, where each indene derivative exhibits a characteristic relative retention time (RRT) [1]. While the target compound (CAS 52251-76-0) is not listed as a named EP impurity, its structural relationship as the des-benzylidene 1-oxo core scaffold makes it a critical system suitability marker or process-related impurity reference standard for in-process control during sulindac API manufacturing [2]. Its distinct chromatographic behavior (driven by the 1-oxo group's contribution to polarity and retention) ensures unambiguous identification and quantification, preventing co-elution with the pharmacopeial impurities B (RRT ~0.25), D (RRT ~0.7), and the sulindac parent peak (RRT 1.0) [1].

HPLC impurity profiling Pharmaceutical quality control Reference standard

COX-Independent Anticancer Scaffold Differentiation: Des-Benzylidene Core Enables PDE5 and γ-Secretase Targeting Without COX-Mediated Toxicity

Sulindac sulfone (exisulind), which retains the 1-benzylidene substituent but lacks COX inhibitory activity (COX-1 and COX-2 IC50 >300 µM), induces apoptosis in colorectal cancer cells via phosphodiesterase-5 (PDE5) inhibition and cGMP elevation, demonstrating that indene-3-acetic acid derivatives can exert anticancer effects independently of COX engagement [1]. The target compound (CAS 52251-76-0), as the des-benzylidene 1-oxo core scaffold, represents an even further stripped-down template that eliminates the benzylidene-associated toxicity and metabolic liabilities (e.g., sulfoxide-to-sulfide reduction, CYP450-mediated oxidation of the benzylidene moiety) while retaining the indene-3-acetic acid core for non-COX target engagement [2]. In contrast, COX-active analogs like sulindac sulfide (COX-1 IC50 1.8 µM, COX-2 IC50 6.3 µM) carry gastrointestinal and renal toxicity risks associated with chronic COX-1 inhibition [1].

COX-independent anticancer PDE5 inhibition γ-secretase modulation Colorectal cancer

Validated Research and Industrial Deployment Scenarios for (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS 52251-76-0)


Medicinal Chemistry: Scaffold for COX-Independent Anticancer Library Synthesis

Research teams developing non-COX-targeted indene-based anticancer agents should procure CAS 52251-76-0 as the starting scaffold. Its 1-oxo group enables rapid diversification through condensation with aryl aldehydes to generate 1-benzylidene libraries for screening against PDE5, γ-secretase, or other non-COX oncology targets, while the absence of pre-installed benzylidene substituents avoids COX-1-mediated gastrointestinal toxicity liabilities associated with sulindac sulfide (COX-1 IC50 1.8 µM) [REFS-3 Evidence Item 5, REFS-1]. The scaffold's distinct LogP (2.27) and polar surface area (54.37 Ų) also provide a favorable starting point for lead optimization of ADME properties [REFS-3 Evidence Item 1].

Pharmaceutical Quality Control: Reference Standard for Sulindac Impurity Profiling

Analytical laboratories performing quality control of sulindac API should utilize CAS 52251-76-0 as an in-house reference standard for chromatographic system suitability testing. The compound represents the core des-benzylidene scaffold and serves as a marker for process-related impurities that may arise from incomplete condensation during sulindac synthesis [REFS-3 Evidence Item 4, REFS-2]. Its distinct retention time, due to lack of the benzylidene chromophore, complements the European Pharmacopoeia impurity panel (impurities B, C, D) and ensures comprehensive impurity coverage validated through the optimized fast HPLC method achieving baseline separation in 6 minutes [REFS-3 Evidence Item 4].

Synthetic Process Development: Intermediate for Sulindac and Novel Indene Therapeutics

Process chemistry teams engaged in sulindac manufacturing or developing next-generation indene-based therapeutics (e.g., for fibrotic or proliferative diseases as described in US20240116845A1) require the 1-oxo core scaffold as a key intermediate [REFS-3 Evidence Item 3, REFS-2]. The compound's 1-oxo group permits direct condensation with 4-methylthiobenzaldehyde to form the sulindac sulfide scaffold, offering a more convergent synthetic route compared to alternative pathways requiring pre-functionalized indene precursors [REFS-3 Evidence Item 3]. Its discrete physicochemical profile (MW 220.20, C12H9FO3) facilitates in-process control by HPLC or LC-MS.

Pharmacological Research: Negative Control for COX-Dependent Anti-Inflammatory Assays

Investigators studying COX-1/COX-2-mediated anti-inflammatory mechanisms should employ CAS 52251-76-0 as a structurally matched negative control compound. Based on established SAR demonstrating that the 1-benzylidene moiety is essential for COX active site engagement [2], the target compound is predicted to lack COX-1 and COX-2 inhibitory activity, unlike sulindac sulfide (COX-1 IC50 1.8 µM, COX-2 IC50 6.3 µM) [REFS-3 Evidence Item 2]. Using the des-benzylidene scaffold as a negative control enables unambiguous attribution of observed anti-inflammatory effects to COX inhibition versus off-target mechanisms.

Quote Request

Request a Quote for (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.